molecular formula C5H13BrOSi B14312892 [(Bromomethoxy)methyl](trimethyl)silane CAS No. 115505-16-3

[(Bromomethoxy)methyl](trimethyl)silane

Cat. No.: B14312892
CAS No.: 115505-16-3
M. Wt: 197.15 g/mol
InChI Key: UWOPBQJHPKYYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bromomethoxy)methylsilane is an organosilicon compound with the molecular formula C5H13BrOSi. This compound is characterized by the presence of a bromomethoxy group attached to a silicon atom, which is further bonded to three methyl groups. It is a versatile reagent used in various chemical reactions and has applications in multiple fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethoxy)methylsilane typically involves the reaction of trimethylsilyl chloride with bromomethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+BrCH2OH(CH3)3SiCH2OBr+HCl(CH_3)_3SiCl + BrCH_2OH \rightarrow (CH_3)_3SiCH_2OBr + HCl (CH3​)3​SiCl+BrCH2​OH→(CH3​)3​SiCH2​OBr+HCl

Industrial Production Methods

Industrial production of (Bromomethoxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is typically carried out in a continuous flow reactor to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Bromomethoxy)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding methoxy derivative.

    Oxidation Reactions: The compound can undergo oxidation to form silanol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of various organosilicon compounds with different functional groups.

    Reduction Reactions: Formation of methoxy derivatives.

    Oxidation Reactions: Formation of silanol derivatives.

Scientific Research Applications

(Bromomethoxy)methylsilane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (Bromomethoxy)methylsilane involves the reactivity of the bromomethoxy group and the silicon atom. The bromomethoxy group can participate in nucleophilic substitution reactions, while the silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (Bromomethyl)trimethylsilane: Similar structure but lacks the methoxy group.

    Trimethoxymethylsilane: Contains three methoxy groups instead of the bromomethoxy group.

    (Chloromethoxy)methyl](trimethyl)silane: Contains a chloromethoxy group instead of the bromomethoxy group.

Uniqueness

(Bromomethoxy)methylsilane is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and versatility in chemical reactions. This combination allows for a wide range of applications in different fields, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

115505-16-3

Molecular Formula

C5H13BrOSi

Molecular Weight

197.15 g/mol

IUPAC Name

bromomethoxymethyl(trimethyl)silane

InChI

InChI=1S/C5H13BrOSi/c1-8(2,3)5-7-4-6/h4-5H2,1-3H3

InChI Key

UWOPBQJHPKYYHF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.